

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-bromophenyl)propanoate

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Compound of Interest

Compound Name: Methyl 3-(4-bromophenyl)propanoate

Cat. No.: B1589445

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This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 3-(4-bromophenyl)propanoate**, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data.

Introduction

Methyl 3-(4-bromophenyl)propanoate ($C_{10}H_{11}BrO_2$) is a derivative of propanoic acid containing a bromophenyl group. Its structural elucidation is paramount for ensuring purity and for the correct interpretation of reaction outcomes in multi-step syntheses. Spectroscopic techniques such as NMR and IR are indispensable tools for the unambiguous confirmation of its molecular structure. This guide will delve into the theoretical and practical aspects of interpreting the 1H NMR, ^{13}C NMR, and FT-IR spectra of this compound, providing a framework for its identification and characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme is adopted for the atoms in **Methyl 3-(4-bromophenyl)propanoate**.

Caption: Molecular structure and atom numbering for **Methyl 3-(4-bromophenyl)propanoate**.

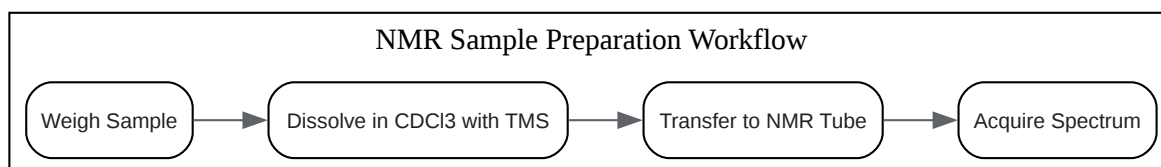
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The analysis of ^1H and ^{13}C NMR spectra provides detailed information about the chemical environment of each nucleus.

Experimental Protocol for NMR Sample Preparation

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra. The following procedure is recommended, based on best practices for similar compounds^[1]:

- **Sample Weighing:** Accurately weigh 5-10 mg of **Methyl 3-(4-bromophenyl)propanoate** for ^1H NMR analysis and 20-30 mg for ^{13}C NMR analysis into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is observed, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.



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Caption: Standardized workflow for NMR sample preparation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Methyl 3-(4-bromophenyl)propanoate** is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) are determined by the number of neighboring protons (n+1 rule).

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.40	Doublet	2H	H-6', H-8'	These aromatic protons are adjacent to the bromine-bearing carbon and are deshielded. They are split by the protons on the adjacent carbons (H-5', H-9').
~7.09	Doublet	2H	H-5', H-9'	These aromatic protons are ortho to the propyl chain and are split by the protons on the adjacent carbons (H-6', H-8').
~3.67	Singlet	3H	H-10 (OCH ₃)	The methyl protons of the ester group are in a distinct chemical environment and have no neighboring protons, resulting in a singlet. This is a characteristic chemical shift for ester methyl groups. ^[2]

~2.91	Triplet	2H	H-1 (CH ₂)	These benzylic protons are adjacent to a CH ₂ group (H-2) and are split into a triplet.
~2.62	Triplet	2H	H-2 (CH ₂)	These protons are adjacent to the benzylic CH ₂ group (H-1) and are split into a triplet. They are deshielded by the adjacent carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Carbon Atom	Rationale
~173	C3 (C=O)	The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift.[3]
~140	C4' (Ar-C)	The aromatic carbon attached to the propyl chain.
~131	C6', C8' (Ar-CH)	Aromatic carbons ortho to the bromine atom.
~130	C5', C9' (Ar-CH)	Aromatic carbons meta to the bromine atom.
~120	C7' (Ar-C-Br)	The aromatic carbon directly bonded to the electronegative bromine atom.
~51	C10 (OCH ₃)	The carbon of the ester methyl group.
~35	C1 (CH ₂)	The benzylic carbon.
~30	C2 (CH ₂)	The carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

FT-IR Experimental Protocol

FT-IR spectra can be obtained from a liquid film of **Methyl 3-(4-bromophenyl)propanoate**. A small drop of the neat liquid is placed between two potassium bromide (KBr) plates to create a thin film for analysis.

Interpretation of the IR Spectrum

The IR spectrum of **Methyl 3-(4-bromophenyl)propanoate** will exhibit characteristic absorption bands for the ester functional group and the aromatic ring.

Predicted FT-IR Data:

Wavenumber (cm ⁻¹)	Vibration	Functional Group	Significance
~3000-2850	C-H stretch	Aliphatic (CH ₂ , CH ₃)	Indicates the presence of sp ³ hybridized C-H bonds.
~1735	C=O stretch	Ester	A strong, sharp absorption band characteristic of the carbonyl group in an ester. [4]
~1600, ~1480	C=C stretch	Aromatic Ring	These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring.
~1250-1000	C-O stretch	Ester	Strong absorptions corresponding to the C-O single bond stretching vibrations of the ester group.
~820	C-H bend	p-disubstituted aromatic	A strong out-of-plane bending vibration indicative of 1,4-disubstitution on the benzene ring.
Below 700	C-Br stretch	Aryl halide	The carbon-bromine stretching vibration typically appears in the fingerprint region.

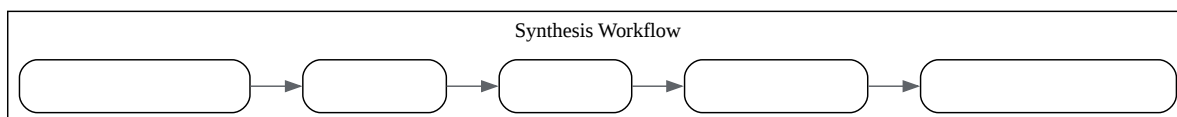
Synthesis of Methyl 3-(4-bromophenyl)propanoate

A common method for the synthesis of **Methyl 3-(4-bromophenyl)propanoate** involves the esterification of 3-(4-bromophenyl)propanoic acid.

Experimental Protocol

The following is a representative procedure for the synthesis:

- To a solution of 3-(4-bromophenyl)propanoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
- The reaction mixture is heated under reflux for several hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the excess methanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- The crude product can be purified by column chromatography on silica gel.



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Caption: General workflow for the synthesis of **Methyl 3-(4-bromophenyl)propanoate**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of **Methyl 3-(4-bromophenyl)propanoate**. The predicted ^1H

NMR, ^{13}C NMR, and FT-IR spectra, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The detailed interpretation of the spectral features ensures the structural integrity of this important chemical intermediate.

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